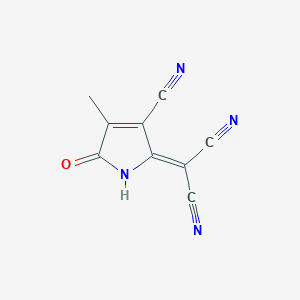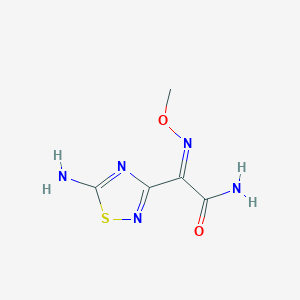![molecular formula C7H5IN2O B15052316 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one CAS No. 1190315-85-5](/img/structure/B15052316.png)
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the iodine substituent, potentially converting it into other functional groups.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug discovery.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the desired biological effects. For instance, some derivatives have been found to inhibit specific kinases, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Uniqueness: 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Propriétés
Numéro CAS |
1190315-85-5 |
|---|---|
Formule moléculaire |
C7H5IN2O |
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) |
Clé InChI |
DDVYUYCETFUOAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC1=O)C(=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


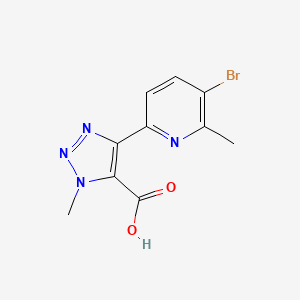

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)

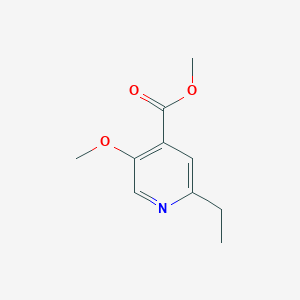
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

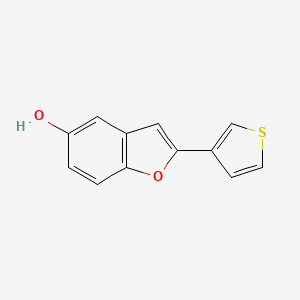
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
